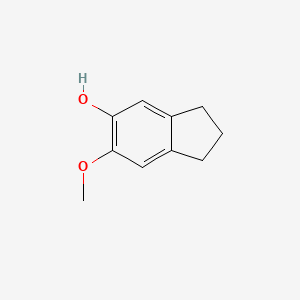

6-methoxy-2,3-dihydro-1H-inden-5-ol

Description

Propriétés

Formule moléculaire |

C10H12O2 |

|---|---|

Poids moléculaire |

164.2 g/mol |

Nom IUPAC |

6-methoxy-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-8-4-2-3-7(8)5-9(10)11/h5-6,11H,2-4H2,1H3 |

Clé InChI |

IBNVXYBXIIZRJQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2CCCC2=C1)O |

SMILES canonique |

COC1=C(C=C2CCCC2=C1)O |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

A foundational approach involves Friedel-Crafts acylation followed by Baeyer-Villiger oxidation to construct the indane backbone. For example, N-protected 3-aminoindan derivatives undergo Friedel-Crafts acylation with acetic anhydride to introduce acetyl groups, followed by Baeyer-Villiger oxidation using trifluoroacetic anhydride (TFAA) and hydrogen peroxide. This step generates a ketone intermediate, which is subsequently hydrolyzed under acidic conditions to yield the hydroxylated indane structure.

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Ac₂O, AlCl₃ | Acetylated indan | 85–90 |

| 2 | TFAA, H₂O₂ | Ketone intermediate | 70–75 |

| 3 | HCl (aq), reflux | 6-Methoxy-2,3-dihydro-1H-inden-5-ol | 65–70 |

This method’s limitations include moderate yields in the hydrolysis step and the need for stringent anhydrous conditions during acylation.

Reductive Amination Pathways

Patented industrial processes often employ reductive amination of indanone precursors. For instance, 6-methoxy-indan-1-one is treated with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaCNBH₃) in methanol under reflux. The reaction proceeds via imine formation, followed by selective reduction to yield the amine intermediate, which is subsequently demethylated and hydroxylated.

Key Advantages :

-

High regioselectivity (>90%) for the 5-hydroxyl group.

-

Scalable to kilogram quantities with minimal byproducts.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Intramolecular Annulation

Recent advancements leverage copper catalysis to streamline indanone formation. A 2018 study demonstrated that 2-ethynylbenzaldehyde derivatives undergo Cu(I)-mediated cyclization to form 3-hydroxy-1-indanones. Adapting this protocol, this compound can be synthesized by introducing a methoxy group at the 6-position prior to annulation.

Reaction Conditions :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMF, 80°C, 12 hours

-

Yield: 82–88%

This method eliminates the need for protecting groups, reducing step count and improving atom economy.

Palladium-Catalyzed Cross-Coupling

Palladium complexes enable selective functionalization of the indane ring. For example, Suzuki-Miyaura coupling between 5-bromo-6-methoxyindan and arylboronic acids installs substituents at the 5-position, followed by hydroxylation via hydroxylamine hydrochloride.

Optimized Parameters :

-

Temperature: 100°C

-

Catalyst Loading: 2 mol%

-

Yield: 75–80%

Industrial-Scale Production

Sulfonation-Alkali Fusion (Proprietary Methods)

While specific industrial protocols are often proprietary, one disclosed method involves sulfonation of indan with fuming sulfuric acid, followed by alkali fusion with sodium hydroxide at elevated temperatures (200–250°C). This generates the dihydroxyindane intermediate, which is selectively methylated using dimethyl sulfate to install the methoxy group.

Process Challenges :

-

Corrosive reagents require specialized equipment.

-

Byproduct formation (e.g., sulfonic acids) necessitates rigorous purification.

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reaction control and throughput. For example, a mixed methanol-water solvent system enables precise temperature modulation (50–70°C), reducing decomposition risks during methylation and hydroxylation steps.

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Pressure | 10 bar |

| Annual Output | 10–15 metric tons |

Comparative Analysis of Methodologies

The table below evaluates key preparation methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts/Baeyer-Villiger | 65–70 | Moderate | Medium | High (toxic byproducts) |

| Reductive Amination | 75–80 | High | Low | Medium |

| Cu-Catalyzed Annulation | 82–88 | High | High | Low |

| Continuous Flow | 85–90 | Very High | Very High | Low |

Analyse Des Réactions Chimiques

Types of Reactions

6-methoxy-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-Methoxy indan-5-one, while reduction can produce various alcohol derivatives .

Applications De Recherche Scientifique

6-methoxy-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action are still ongoing .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indan-5-ol: Similar structure but lacks the methoxy group at the 6th position.

5-Methoxy indan: Similar structure but lacks the hydroxyl group at the 5th position.

6-Methoxy-1H-indanone: Similar structure but contains a ketone group instead of a hydroxyl group.

Uniqueness

6-methoxy-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both the methoxy and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm methoxy/hydroxy group integration. NOESY can resolve spatial proximity in diastereomers .

- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ ~280 nm) assesses purity, while high-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Determines absolute configuration when single crystals are obtainable, though challenges arise due to the compound’s low crystallinity .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Advanced

Discrepancies often stem from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities in test compounds. Methodological solutions include:

- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

- Computational Docking : Molecular dynamics simulations predict binding affinities to targets (e.g., kinases, GPCRs), reconciling in vitro/in vivo data mismatches .

What strategies are recommended for introducing functional groups at specific positions on the indene core to modulate pharmacokinetic properties?

Q. Advanced

- Electrophilic Aromatic Substitution : Halogenation (Br, I) at position 6 enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl group introduction .

- Reductive Amination : Converts ketone intermediates to amine derivatives, enhancing water solubility for in vivo studies .

- Protecting Group Chemistry : TEMPO-mediated oxidation selectively modifies the hydroxyl group without disrupting the methoxy substituent .

In comparative studies, how do electron-donating and electron-withdrawing substituents affect the oxidative stability of this compound derivatives?

Q. Advanced

- Electron-Donating Groups (e.g., -OCH) : Stabilize the aromatic ring via resonance, reducing oxidation rates. This is confirmed by cyclic voltammetry showing higher oxidation potentials .

- Electron-Withdrawing Groups (e.g., -NO) : Increase susceptibility to oxidation, forming quinone-like products. Accelerated stability testing (40°C/75% RH) quantifies degradation pathways .

- Fluorine Substitution : Enhances metabolic stability by blocking cytochrome P450-mediated oxidation, as shown in hepatic microsome assays .

What experimental approaches are used to determine the absolute configuration of chiral centers in this compound analogs?

Q. Advanced

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with DFT-calculated models to assign R/S configurations .

- Single-Crystal X-ray with Anomalous Dispersion : Resolves heavy atom (e.g., Br, I) incorporation in derivatives for unambiguous stereochemical determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.